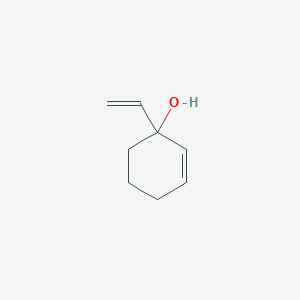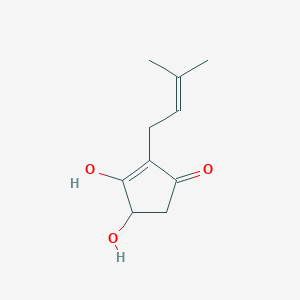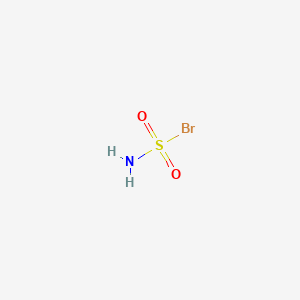
Sulfamyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamyl bromide is an organosulfur compound that belongs to the class of sulfonyl halides. It is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. Sulfonyl halides are known for their reactivity and are used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfamyl bromide can be synthesized through the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). This method is efficient and yields high purity products . The reaction typically involves the following steps:
- Dissolution of sulfonyl hydrazide in an appropriate solvent.
- Addition of N-bromosuccinimide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the this compound product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: This compound can be reduced to form sulfonyl radicals, which are highly reactive intermediates.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
Sulfamyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulfamyl bromide involves the formation of sulfonyl radicals upon reduction. These radicals can participate in various chemical reactions, including addition to alkenes and aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl halide with a chlorine atom instead of bromine.
Benzenesulfonyl Chloride: A sulfonyl halide with a benzene ring attached to the sulfonyl group.
Tosyl Chloride: A sulfonyl chloride with a toluene group attached to the sulfonyl group.
Uniqueness
Sulfamyl bromide is unique due to its bromine atom, which imparts different reactivity compared to its chlorine counterparts. The bromine atom makes this compound more reactive in certain substitution and reduction reactions, making it a valuable reagent in specific synthetic applications .
Propiedades
Número CAS |
64253-40-3 |
|---|---|
Fórmula molecular |
BrH2NO2S |
Peso molecular |
159.99 g/mol |
Nombre IUPAC |
sulfamoyl bromide |
InChI |
InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |
Clave InChI |
RZJBKZOZVVCNBR-UHFFFAOYSA-N |
SMILES canónico |
NS(=O)(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
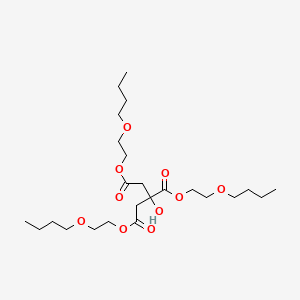
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
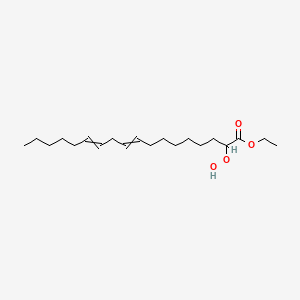
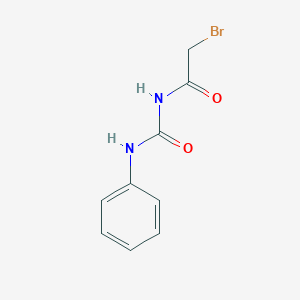
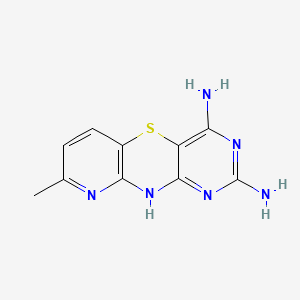
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)

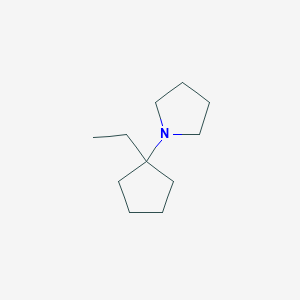
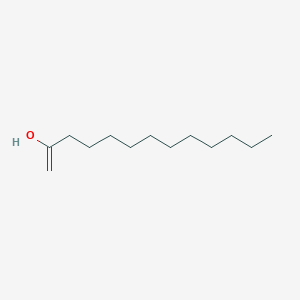
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
